molecular formula C21H19ClN4O3 B2906652 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-39-8

3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2906652
CAS No.: 1207014-39-8
M. Wt: 410.86
InChI Key: KLQIFWBLJPSMFZ-UHFFFAOYSA-N
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Description

3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19ClN4O3 and its molecular weight is 410.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel bioactive analogs containing 1,2,4-oxadiazole rings have been a focal point of research due to their promising antitumor activities. Maftei et al. (2013) synthesized natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, showing potent antitumor activity towards a panel of 11 cell lines in vitro, highlighting the potential of 1,2,4-oxadiazole derivatives in cancer research (Maftei et al., 2013).

Green Chemistry Applications

In the realm of green chemistry, Lu et al. (2014) explored the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent-catalysts at atmospheric pressure. This study demonstrates the conversion of CO2 into value-added chemicals, presenting an eco-friendly approach to synthesizing quinazoline derivatives (Lu et al., 2014).

Biological Activities and Applications

The diverse biological activities of quinazoline and oxadiazole derivatives have been extensively investigated. For example, Zhou et al. (2013) studied quinazoline-2,4(1H,3H)-diones for their antitumor proliferation capabilities, establishing a method for their synthesis and identifying derivatives that significantly inhibited the growth of 60 human tumor cell lines. This research underscores the therapeutic potential of quinazoline derivatives in oncology (Zhou et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with 3-butyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline to form the final product.", "Starting Materials": [ "4-chlorobenzenamine", "ethyl chloroformate", "hydrazine hydrate", "sodium hydroxide", "butylamine", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "3-butyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylhydrazine by reacting 4-chlorobenzenamine with hydrazine hydrate in ethanol.", "Step 2: Synthesis of 4-chlorophenylhydrazine hydrochloride by reacting 4-chlorophenylhydrazine with hydrochloric acid.", "Step 3: Synthesis of 4-chlorophenylhydrazine carboxylate by reacting 4-chlorophenylhydrazine hydrochloride with sodium hydroxide and ethyl chloroformate.", "Step 4: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-chlorophenylhydrazine carboxylate with phosphorus pentoxide in acetic anhydride.", "Step 5: Synthesis of the intermediate by reacting 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with sodium nitrite and sulfuric acid, followed by treatment with sodium bicarbonate and butylamine.", "Step 6: Synthesis of the final product by coupling the intermediate with 3-butyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline in the presence of acetic acid." ] }

CAS No.

1207014-39-8

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.86

IUPAC Name

3-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

KLQIFWBLJPSMFZ-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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